molecular formula C9H11FO B130167 3-(3-Fluorophenyl)propan-1-OL CAS No. 156868-83-6

3-(3-Fluorophenyl)propan-1-OL

Cat. No. B130167
M. Wt: 154.18 g/mol
InChI Key: VXWCHEGRBQAVQL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex fluorinated compounds is a topic of significant interest due to their potential applications in various fields. In the first paper, the authors describe the synthesis of (E)-1-(((3-fluoro-4-morpholinophenyl)imino)methyl)napthalen-2-ol, a compound that includes a 3-fluorophenyl group. The synthesis process involves the formation of an imine linkage and the use of single-crystal X-ray diffraction to determine the molecular structure. This method provides a clear understanding of the arrangement of atoms within the crystal lattice and the overall geometry of the molecule .

Molecular Structure Analysis

The molecular structure of the synthesized compound is further analyzed using computational methods such as Austin Model-1 (AM1), SCF-MM2, and DFT/B3LYP. These methods allow for the comparison of structural parameters in the gaseous state under vacuum to those in the crystalline solid state. The paper reports shifts in bond lengths, bond angles, and dihedral angles when comparing the solid-state structure obtained by single-crystal XRD with the gas-phase structure evaluated by computational methods .

Chemical Reactions Analysis

While the provided papers do not directly discuss the chemical reactions of 3-(3-Fluorophenyl)propan-1-ol, they do provide insights into the reactivity of similar fluorinated compounds. For instance, the third paper discusses the synthesis of a related compound, 2-(4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol, which involves the reaction of phenol with hexafluoroacetone. This reaction is catalyzed by methanesulfonic acid and results in the formation of strong intermolecular hydrogen bonds in the crystal . Such information can be extrapolated to hypothesize about the reactivity of 3-(3-Fluorophenyl)propan-1-ol, which may also form hydrogen bonds due to the presence of a hydroxyl group.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are often unique due to the presence of fluorine atoms. The papers suggest that these properties can be studied using various spectroscopic methods and computational models. For example, the second paper discusses the vibrational and electronic structure of 3-amino-3-(4-fluorophenyl)propionic acid, which is characterized using IR and Raman spectroscopy, complemented by computational methods such as NBO, AIM, and NCI. These methods reveal details about hydrogen bonding and electronic charge delocalization . Similarly, the properties of 3-(3-Fluorophenyl)propan-1-ol could be studied using these techniques to gain insights into its behavior and potential applications.

Scientific Research Applications

Cyclization and Complex Formation

3-(3-Fluorophenyl)propan-1-OL can undergo cyclization to form chroman. This process can occur through chromium tricarbonyl complexes or by the action of the rhodium(III) cation, as demonstrated in studies of substituted fluorophenylpropanols (Houghton, Voyle, & Price, 1980). Similar reactions involving the chromium tricarbonyl complex of 3-(2-fluorophenyl)propan-1-ol have been observed, resulting in the formation of chroman or products of intermolecular nucleophilic substitution (Houghton, Voyle, & Price, 1983).

Antimicrobial Activity

Synthesized compounds involving 3-(3-Fluorophenyl)propan-1-OL have shown antimicrobial activity. For example, novel compounds synthesized from 2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl)propan-1-ones displayed this property (Nagamani, Anjaiah, Praveen, & Jalapathi, 2018).

Stereochemical Applications

The compound has applications in stereochemistry, as seen in the microbial reduction of related fluorinated compounds to produce high enantiomeric purity substances, such as 1-fluoro-3-(p-tolylsulphonyl)propan-2-ol (Bernardi et al., 1988).

Enzymatic Synthesis

Lipase-catalyzed synthesis processes have utilized related compounds like 3-chloro-1-(4-fluorophenyl)propan-1-ol for producing both enantiomers of specific alcohols. This showcases the relevance of such compounds in enzymatic reactions (Pop et al., 2011).

Drug Research

In drug research, derivatives of 3-(3-Fluorophenyl)propan-1-OL, like 1-(4-(2-((bis(4-fluorophenyl)methyl)sulfinyl)ethyl)-piperazin-1-yl)-propan-2-ol, have been studied for their potential as dopamine transporter inhibitors, showing promise in preclinical models of psychostimulant abuse (Slack et al., 2020).

Spectroscopic Analysis

The compound and its derivatives have been subjects in spectroscopic studies, like the vibrational spectroscopy investigation of 4-(3-fluorophenyl)-1-(propan-2-ylidene)-thiosemicarbazone, providing insights into molecular geometry and electronic properties (Sert et al., 2014).

Corrosion Inhibition

Tertiary amines derived from compounds like 1,3-di-amino-propan-2-ol have been synthesized and shown to be effective in inhibiting carbon steel corrosion, which is relevant in industrial applications (Gao, Liang, & Wang, 2007).

Safety And Hazards

The safety data sheet for 3-(3-Fluorophenyl)propan-1-ol indicates that it may cause skin and eye irritation . Proper safety measures should be taken while handling this compound.

properties

IUPAC Name

3-(3-fluorophenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FO/c10-9-5-1-3-8(7-9)4-2-6-11/h1,3,5,7,11H,2,4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXWCHEGRBQAVQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60565822
Record name 3-(3-Fluorophenyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60565822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Fluorophenyl)propan-1-OL

CAS RN

156868-83-6
Record name 3-(3-Fluorophenyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60565822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
A Isleyen, O Dogan - Synthesis, 2006 - thieme-connect.com
A one-pot procedure was developed for the synthesis of 3-chloro-3-arylpropanols, which are important starting materials for the synthesis of biologically active benzanilide derivatives. …
Number of citations: 4 www.thieme-connect.com
A İşleyen - 2007 - open.metu.edu.tr
An unexpected tricyclic ether formation instead of acetate addition to the double bond of a norbornene derivative aroused our interest to explore the mechanism of this reaction. …
Number of citations: 5 open.metu.edu.tr
J Kim, YS Cho, SJ Min - Bulletin of the Korean Chemical Society, 2016 - Wiley Online Library
A transition‐metal‐free and regioselective synthesis of a series of 2‐amino‐4‐alkoxypyrimidines is described. The S N Ar alkoxylation of 2,4‐dichloropyrimidines regioselectively …
Number of citations: 6 onlinelibrary.wiley.com
J Kim, H Jo, H Lee, H Choo, HJ Kim, AN Pae, YS Cho… - Molecules, 2017 - mdpi.com
A series of pyrimidine derivatives 4a–i were synthesized and evaluated for their binding affinities towards 5-HT 2C receptors. With regard to designed molecules 4a–i, the influence of …
Number of citations: 2 www.mdpi.com
F Pidany, J Kroustkova, A Al Mamun… - European Journal of …, 2023 - Elsevier
Butyrylcholinesterase (BChE) is one of the most frequently implicated enzymes in the advanced stage of Alzheimer's disease (AD). As part of our endeavors to develop new drug …
Number of citations: 2 www.sciencedirect.com
Y Lu - 2007 - search.proquest.com
The sigma receptor is a unique receptor family with two subtypes: sigma-1 and sigma-2. Both of the two subtype receptors are widely distributed in the central nervous system (CNS). …
Number of citations: 2 search.proquest.com

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